molecular formula C15H26O4 B3059401 12-(Acryloyloxy)Dodecanoic Acid CAS No. 99743-69-8

12-(Acryloyloxy)Dodecanoic Acid

Cat. No. B3059401
CAS RN: 99743-69-8
M. Wt: 270.36 g/mol
InChI Key: UMCCUWIOCGWHRP-UHFFFAOYSA-N
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Description

12-(Acryloyloxy)Dodecanoic Acid is a chemical compound with the formula C15H26O4 . It contains a total of 44 bonds, including 18 non-H bonds, 3 multiple bonds, 14 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group . The molecule consists of 26 Hydrogen atoms, 15 Carbon atoms, and 4 Oxygen atoms .


Molecular Structure Analysis

The molecular structure of 12-(Acryloyloxy)Dodecanoic Acid can be analyzed using 3-dimensional (3D) molecular structures, molecular surfaces, and molecular orbitals . High-quality images of these structures based on quantum chemical computations are available .


Chemical Reactions Analysis

The chemical reactions involving 12-(Acryloyloxy)Dodecanoic Acid or similar compounds have been explored in several studies. For example, one study demonstrated a one-pot transformation of linoleic acid to 12-aminododecenoic acid, a precursor of nylon-12 . Another study discussed the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of 12-(Acryloyloxy)Dodecanoic Acid or similar compounds can be analyzed using various methods. For instance, Dodecanoic Acid has a molecular weight of 200.3178 . It has a boiling point of 571 K and a fusion temperature of 317 K .

Scientific Research Applications

Biomedical Applications

12-(Acryloyloxy)dodecanoic acid shows potential in the biomedical field, particularly in drug delivery systems. Krishna et al. (2010) explored its use in creating a biocompatible surface on polymer-coated stainless-steel stents. By synthesizing a compound with 12-(acryloyloxy)dodecanoic acid, they achieved a controlled and sustained drug-release pattern from the stents, indicating its promise for medical devices (Krishna et al., 2010).

Material Science and Polymer Chemistry

In the field of material science, 12-(Acryloyloxy)dodecanoic acid has been utilized in the development of novel materials. For instance, Kim et al. (2004) used it for the in situ photopolymerization of a poly(ethylene glycol)-covered phospholipid monolayer, demonstrating its potential in creating stable and efficient surfaces for various applications (Kim et al., 2004). Additionally, Tichagwa et al. (2003) studied its use in the emulsion polymerization of styrene, further showcasing its versatility in polymer chemistry (Tichagwa et al., 2003).

Chemical Engineering and Biosynthesis

From a chemical engineering perspective, 12-(Acryloyloxy)dodecanoic acid has been applied in the biosynthesis of important chemical compounds. Lim et al. (2021) demonstrated its role in the production of α,ω-dicarboxylic acids from free fatty acids, an essential process in the chemical industry (Lim et al., 2021). Furthermore, Yan et al. (2017) explored its application in surface-initiated atom transfer radical polymerization, highlighting its effectiveness in modifying metal oxide surfaces (Yan et al., 2017).

Safety and Hazards

The safety data sheet for Dodecanoic Acid indicates that it may be harmful if inhaled or ingested and may cause eye and skin irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for the study of 12-(Acryloyloxy)Dodecanoic Acid or similar compounds could involve further exploration of their synthesis, chemical reactions, and applications. For example, a study discussed the potential of medium-chain oleochemicals, defined as compounds with an acyl moiety of 8–12 carbons, due to their applications as commodity and specialty chemicals .

properties

IUPAC Name

12-prop-2-enoyloxydodecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c1-2-15(18)19-13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2H,1,3-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCCUWIOCGWHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624865
Record name 12-(Acryloyloxy)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12-(Acryloyloxy)Dodecanoic Acid

CAS RN

99743-69-8
Record name 12-(Acryloyloxy)dodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

12-Hydroxydodecanoic acid (5.0 g, 0.023 mol) dissolved in tetrahydrofuran (100 ml) and pyridine (2.16 g, 0.027 mol) was cooled to 0° C. Acryloyl chloride (3.15 g, 0.023 mol) in tetrahydrofuran (75 ml) was then added dropwise to the solution. The mixture was stirred for 5 hours at 0° C. then stirred overnight at room temperature. The precipitated pyridinium salt was filtered off and the solvent removed under vacuum. The resulting liquid was purified by flash chromatography (silica gel/chloroform) to give 2.5 g (40%) of the title compound. 1H NMR (60 MHz, CDCl3): δ 1.20 (s, 18H, CH2), 2.15 (m, 2H, CH2COOH), 4.0 (m, 2H, COOCH2), 5.7-6.0 (m, 3H, CH2 = and =CH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.16 g
Type
reactant
Reaction Step Two
Quantity
3.15 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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